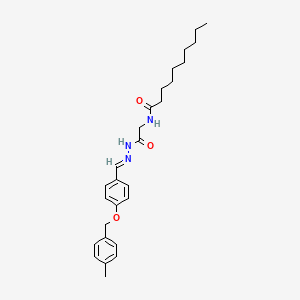
N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide is a complex organic compound with a molecular formula of C24H23N3O4 This compound is known for its unique structure, which includes a hydrazino group, a benzylidene group, and a decanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide typically involves multiple steps. One common method includes the condensation of 4-((4-Methylbenzyl)oxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as decanoyl chloride, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms such as hydrazine or amine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzylidene group may also interact with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetic acid: Similar structure but with an acetic acid group instead of a decanamide chain.
N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide: Contains a phenylacetamide group instead of a decanamide chain.
Uniqueness
N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide is unique due to its long decanamide chain, which imparts specific physicochemical properties and potential biological activities that are distinct from its shorter-chain analogs .
Properties
CAS No. |
767307-93-7 |
|---|---|
Molecular Formula |
C27H37N3O3 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]decanamide |
InChI |
InChI=1S/C27H37N3O3/c1-3-4-5-6-7-8-9-10-26(31)28-20-27(32)30-29-19-23-15-17-25(18-16-23)33-21-24-13-11-22(2)12-14-24/h11-19H,3-10,20-21H2,1-2H3,(H,28,31)(H,30,32)/b29-19+ |
InChI Key |
VCMCXTUQWLWKFZ-VUTHCHCSSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)


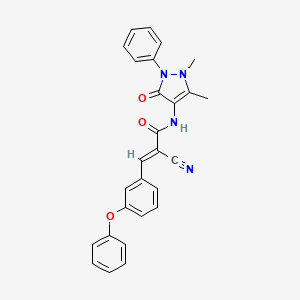
![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012951.png)
![(5E)-2-(4-bromophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012955.png)
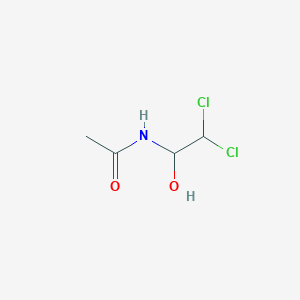
![N-(2-Bromophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12012964.png)
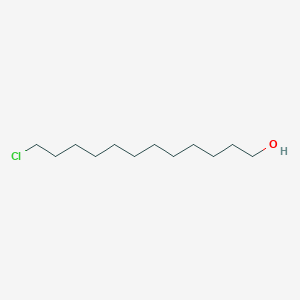
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012970.png)

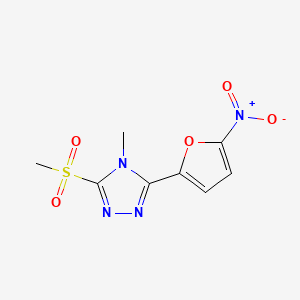
![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12012986.png)
